molecular formula C15H22N2O4S B2651209 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2248281-46-9

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2651209
CAS No.: 2248281-46-9
M. Wt: 326.41
InChI Key: LBFUNRJFMVBTSC-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiazole-Based Compounds

Thiazoles, five-membered heterocycles containing nitrogen and sulfur, have been pivotal in medicinal chemistry since their discovery in the late 19th century. The Hantzsch thiazole synthesis, developed in 1889, established a foundational method for constructing thiazole cores through the reaction of α-haloketones with thioamides. This methodology enabled the systematic exploration of thiazole derivatives, revealing their broad bioactivity spectrum, including antimicrobial, anti-inflammatory, and anticancer properties. Early studies emphasized the electron-deficient nature of the thiazole ring, which facilitates nucleophilic and electrophilic substitutions, making it a versatile scaffold for functionalization. The integration of thiazoles into drug discovery accelerated in the mid-20th century, with compounds like sulfathiazole (an antibacterial agent) highlighting their therapeutic potential. Modern advancements, such as computational molecular docking and quantitative structure-activity relationship (QSAR) modeling, have further refined thiazole-based drug design.

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds constitute over 75% of approved pharmaceuticals due to their structural diversity and ability to mimic biological substrates. Thiazoles, in particular, exhibit unique electronic properties from the juxtaposition of electron-withdrawing nitrogen and electron-donating sulfur atoms, enabling π-π stacking and hydrogen bonding with biological targets. Piperidine, a six-membered nitrogen-containing heterocycle, complements thiazoles by providing conformational rigidity and stereochemical complexity, critical for binding to enzymes and receptors. The fusion of these motifs, as seen in 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid, creates hybrid structures capable of interacting with multiple biological pathways. For instance, oxazolidinone derivatives (e.g., linezolid) demonstrate how heterocyclic frameworks can yield clinically impactful antibiotics.

Position of this compound in Chemical Research

This compound exemplifies the strategic use of protective groups and hybrid heterocycles in synthetic chemistry. The tert-butoxycarbonyl (Boc) group at the piperidine nitrogen stabilizes the amine during synthetic steps, preventing unwanted side reactions while allowing selective deprotection under acidic conditions. The thiazole-4-carboxylic acid moiety introduces a carboxylic acid functional group, enabling further derivatization via amidation or esterification. Such features make the compound a valuable intermediate in constructing complex molecules, particularly in peptide mimetics and kinase inhibitors. Its structural similarity to intermediates in the synthesis of 2,4-diacetylthiazoles and 5-arylthiazoles underscores its role in methodological advancements.

Rationale for N-Protected Piperidinyl Thiazole Derivatives in Scientific Investigation

N-protection with Boc groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry and alkaloid derivatization. The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) allows sequential deprotection in multi-step syntheses. In the context of piperidinyl thiazoles, N-protection mitigates the basicity of the piperidine nitrogen, reducing side reactions such as unintended alkylation or oxidation during coupling steps. Additionally, the Boc group enhances solubility in organic solvents, facilitating purification and characterization. This protective strategy is critical in kinetic resolution processes, where stereochemical integrity must be preserved, as demonstrated in lithiation-trapping reactions of N-Boc piperidines. The combination of stabilized intermediates and versatile reactivity positions this compound as a linchpin in the synthesis of enantiomerically pure pharmaceuticals.

Structural and Synthetic Analysis

Feature Description Relevance
Thiazole Core Contains sulfur (position 1) and nitrogen (position 3); electrophilic at C2 and C5 Enables nucleophilic substitutions; enhances binding to metal ions and biological targets.
Piperidine Ring Six-membered nitrogen heterocycle with chair conformation; Boc-protected at N1 Confers rigidity; modulates pharmacokinetic properties.
Carboxylic Acid Position 4 on thiazole; deprotonates at physiological pH Facilitates salt formation; serves as a handle for bioconjugation.
Boc Group tert-Butoxycarbonyl at piperidine N1; cleaved via acidolysis (e.g., HCl/dioxane) Protects amine during synthesis; improves solubility and crystallinity.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFUNRJFMVBTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a thiazole derivative under specific reaction conditions. The reaction often requires the use of protecting groups, such as the tert-butoxycarbonyl (BOC) group, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter receptors and enzymes, which are critical in the treatment of various neurological disorders.

Case Studies:

  • A study indicated that similar piperidine derivatives exhibit enzyme inhibition, particularly against those related to neurodegenerative diseases. This opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. The inhibition of xanthine oxidase is particularly noteworthy, as it can lead to reduced oxidative stress, which is beneficial in conditions such as gout and hyperuricemia .

Table: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition TypeReference
2-Methylpropan-2-yl derivativeXanthine oxidaseCompetitive
Similar piperidine derivativesVarious metabolic enzymesNon-competitive

Neuropharmacology

The compound's potential interactions with neurotransmitter systems suggest applications in treating mood disorders and anxiety. Studies have shown that piperidine structures can modulate serotonin and dopamine pathways, which are crucial for mood regulation .

Case Studies:

  • Research on related compounds demonstrated significant effects on anxiety-like behaviors in animal models, indicating that 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid could similarly influence these pathways .

Antitumor Activity

There is emerging evidence suggesting that thiazole derivatives can exhibit antitumor properties. Compounds similar to this compound have been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth .

Table: Antitumor Activity Evaluation

Compound NameCancer Cell LineIC50 (µM)Reference
Thiazole derivative AHCT11615.5
Thiazole derivative BMia-PaCa212.0

Mechanism of Action

The mechanism of action of 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Thiazole vs. Oxazole Derivatives

Compound Core Heterocycle Substituents Key Differences Evidence
Target Compound 1,3-Thiazole Boc-piperidin-4-ylmethyl, 4-carboxylic acid Sulfur atom enhances electron-withdrawing effects and potential metabolic stability.
1-((2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid 1,3-Oxazole 4-Isopropylphenyl, 5-methyl, piperidine-4-carboxylic acid Oxazole’s oxygen reduces lipophilicity; may alter binding affinity in biological systems.
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid 1,3-Thiazole 4-Methylthiazole directly attached to piperidine-4-carboxylic acid Lacks Boc group, potentially increasing reactivity of the piperidine amine.

Key Insight : The sulfur in thiazole derivatives (target compound) may improve binding to metal-containing enzymes compared to oxazole analogs .

Boc-Protected Piperidine/Pyrrolidine Derivatives

Compound Core Structure Carboxylic Acid Position Molecular Weight Notes Evidence
Target Compound Piperidine-Boc-thiazole Thiazole-4-position 326.39 g/mol* Boc group enhances solubility and delays metabolic degradation.
(2S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid Piperidine-Boc Butanoic acid 376.47 g/mol Longer alkyl chain and methylsulfanyl group increase hydrophobicity.
1-[(2S)-1-tert-Butoxycarbonylpyrrolidine-2-carbonyl]piperidine-4-carboxylic acid Pyrrolidine-Boc Piperidine-4-position 326.39 g/mol Pyrrolidine’s conformational rigidity may affect target selectivity.

Key Insight : The Boc group in the target compound and analogs serves as a protective strategy for amine functionalities, critical for prodrug designs or synthetic intermediates .

Carboxylic Acid Derivatives and Prodrugs

Compound Functional Group Bioactivity (if reported) Notes Evidence
Target Compound Thiazole-4-carboxylic acid Not explicitly reported Carboxylic acid may mimic endogenous substrates (e.g., enzyme inhibitors).
Methyl ester of 4-methylthiazole-piperidine Methyl ester Prodrug (ester hydrolysis releases acid Increased cell membrane permeability due to ester’s lipophilicity.
CV-11974 (Benzimidazole-tetrazole) Tetrazole Angiotensin II receptor antagonist Tetrazole acts as a carboxylic acid bioisostere with improved bioavailability.

Key Insight : The carboxylic acid in the target compound could serve as a pharmacophore for receptor binding, akin to tetrazole in CV-11974 .

Biological Activity

The compound 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid, also known by its IUPAC name (2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbonylamino]-3-phenyl-propanoic acid, is a thiazole derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a thiazole moiety, and various functional groups that contribute to its biological activity. Below are the key chemical properties:

PropertyValue
Molecular FormulaC20H28N2O5
Molecular Weight376.45 g/mol
CAS Number1099537-24-2
Boiling Point588.3 ± 50.0 °C (Predicted)
Density1.200 ± 0.06 g/cm³ (Predicted)
pKa3.59 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The thiazole ring is known for its role in modulating biological responses through enzyme inhibition and receptor binding.

Antioxidant Properties

Emerging studies have indicated that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have shown protective effects against oxidative stress in various models, suggesting potential applications in managing conditions like diabetes mellitus (DM) and cardiovascular diseases .

Anti-inflammatory Effects

Research has demonstrated that thiazole derivatives can exert anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways involved in inflammation. This suggests a potential therapeutic role in chronic inflammatory conditions .

Anticancer Activity

Recent investigations into related thiazole compounds have revealed their ability to inhibit cancer cell proliferation. For example, certain derivatives have displayed IC50 values in the low micromolar range against prostate cancer cells, indicating promising anticancer activity . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Study on Thiazole Derivatives

A study conducted on various thiazole derivatives highlighted their efficacy against hyperglycemia and oxidative stress markers in diabetic animal models. Administration of these compounds resulted in normalization of serum glucose levels and improvement in lipid profiles .

Anticancer Efficacy

Another study focused on a series of thiazole derivatives demonstrated significant antiproliferative activity against melanoma and prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance cytotoxicity .

Q & A

Q. Q1: What synthetic routes are commonly used to prepare 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound’s synthesis typically involves coupling a piperidine derivative with a thiazole-carboxylic acid precursor. For example:

  • Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in dichloromethane with NaOH as a base) .
  • Step 2: Alkylation of the Boc-protected piperidine with a thiazole-methyl halide intermediate, followed by deprotection and carboxylation.
    Key factors affecting yield include:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may hydrolyze Boc groups if traces of water are present .
  • Temperature control: Exceeding 40°C during Boc deprotection (e.g., with HCl/dioxane) risks thiazole ring degradation .
  • Purification: Reverse-phase HPLC with mobile phases like methanol/water (adjusted to pH 5.5 with phosphate buffer) ensures removal of byproducts .

Q. Q2: How can structural characterization of this compound be optimized using spectroscopic and computational methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for the piperidine methylene protons (δ 2.8–3.2 ppm) and thiazole protons (δ 7.1–7.3 ppm) confirm regioselectivity .
    • ¹³C NMR: The Boc carbonyl carbon appears at ~155 ppm, while the carboxylic acid carbon resonates at ~170 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS can distinguish isotopic patterns (e.g., [M+H]⁺ at m/z ~367.15 for C₁₆H₂₂N₂O₄S) .
  • Computational Validation: Density Functional Theory (DFT) optimizes molecular geometry, verifying steric compatibility between the piperidine and thiazole moieties .

Advanced Research Questions

Q. Q3: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Tools like SwissADME predict logP (~2.1) and solubility (~0.1 mg/mL), suggesting moderate lipophilicity. Substituent modifications (e.g., replacing the Boc group with acetyl) may enhance solubility .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets). For instance, MD trajectories reveal stable hydrogen bonding between the carboxylic acid group and Arg residues in target proteins .
  • Metabolic Stability: CYP450 metabolism can be modeled to identify vulnerable sites (e.g., oxidation of the piperidine ring). Introducing electron-withdrawing groups (e.g., fluorine) may reduce metabolic clearance .

Q. Q4: What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:

  • Assay Conditions: Variations in buffer pH (e.g., phosphate vs. HEPES) alter ionization of the carboxylic acid group, affecting target binding .
  • Impurity Profiles: Residual solvents (e.g., dichloromethane) or Boc-deprotection byproducts (e.g., tert-butanol) can inhibit enzymes non-specifically. Use LC-MS to verify purity (>98%) .
  • Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional efficacy .

Q. Q5: How can reaction engineering improve scalability while maintaining stereochemical integrity?

Answer:

  • Continuous Flow Synthesis: Reduces Boc-deprotection time from hours to minutes via precise temperature control (e.g., microreactors at 25°C) .
  • Chiral Resolution: Use immobilized lipases (e.g., Candida antarctica) to separate enantiomers during the piperidine alkylation step, achieving >99% ee .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, minimizing over-reduction of intermediates .

Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (splash risk from carboxylic acid) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates (particle size <10 µm) .
  • Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/w) before disposal in hazardous waste containers .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .

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